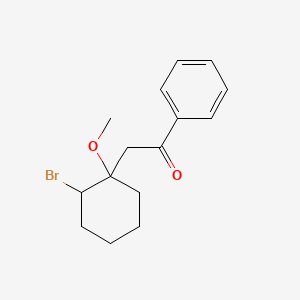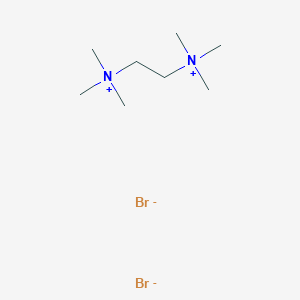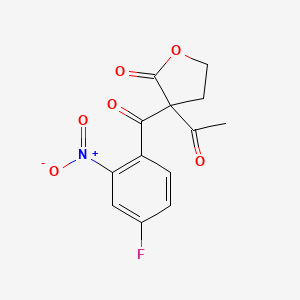
3-Acetyl-3-(4-fluoro-2-nitrobenzoyl)oxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-3-(4-fluoro-2-nitrobenzoyl)oxolan-2-one is a complex organic compound that features a unique combination of functional groups, including an acetyl group, a fluoro-substituted nitrobenzoyl group, and an oxolan-2-one ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-3-(4-fluoro-2-nitrobenzoyl)oxolan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Fluorination: The nitrobenzene derivative is then subjected to fluorination using a suitable fluorinating agent such as hydrogen fluoride or a fluorinating reagent like Selectfluor.
Acetylation: The acetyl group is introduced via acetylation using acetic anhydride in the presence of a catalyst like pyridine.
Cyclization: The final step involves cyclization to form the oxolan-2-one ring, which can be achieved through intramolecular esterification under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
化学反応の分析
Types of Reactions
3-Acetyl-3-(4-fluoro-2-nitrobenzoyl)oxolan-2-one undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester linkage in the oxolan-2-one ring can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: Formation of 3-acetyl-3-(4-fluoro-2-aminobenzoyl)oxolan-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of this compound and corresponding carboxylic acid and alcohol.
科学的研究の応用
3-Acetyl-3-(4-fluoro-2-nitrobenzoyl)oxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Acetyl-3-(4-fluoro-2-nitrobenzoyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group enhances the compound’s stability and bioavailability, while the acetyl and oxolan-2-one moieties contribute to its overall reactivity and specificity.
類似化合物との比較
Similar Compounds
3-Acetyl-3-(4-chloro-2-nitrobenzoyl)oxolan-2-one: Similar structure but with a chloro substituent instead of fluoro.
3-Acetyl-3-(4-bromo-2-nitrobenzoyl)oxolan-2-one: Similar structure but with a bromo substituent instead of fluoro.
3-Acetyl-3-(4-methyl-2-nitrobenzoyl)oxolan-2-one: Similar structure but with a methyl substituent instead of fluoro.
Uniqueness
The presence of the fluoro group in 3-Acetyl-3-(4-fluoro-2-nitrobenzoyl)oxolan-2-one imparts unique properties such as increased stability, enhanced reactivity, and potential for specific biological interactions compared to its chloro, bromo, and methyl analogs.
特性
CAS番号 |
62513-46-6 |
|---|---|
分子式 |
C13H10FNO6 |
分子量 |
295.22 g/mol |
IUPAC名 |
3-acetyl-3-(4-fluoro-2-nitrobenzoyl)oxolan-2-one |
InChI |
InChI=1S/C13H10FNO6/c1-7(16)13(4-5-21-12(13)18)11(17)9-3-2-8(14)6-10(9)15(19)20/h2-3,6H,4-5H2,1H3 |
InChIキー |
POUHKRZBTZFHEY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1(CCOC1=O)C(=O)C2=C(C=C(C=C2)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hexakis[(trifluoromethyl)sulfanyl]ethane](/img/structure/B14515571.png)
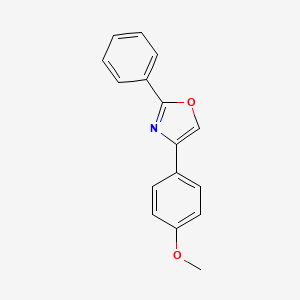
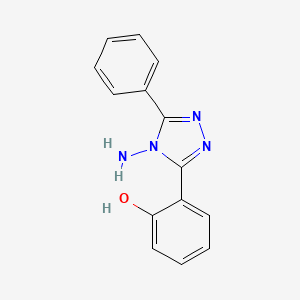
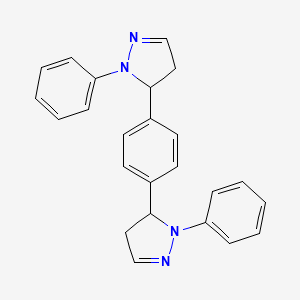
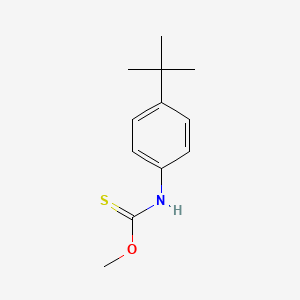
![2,4-Dimethyl-1-oxaspiro[5.5]undecane](/img/structure/B14515618.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]sulfanyl}prop-1-ene](/img/structure/B14515620.png)



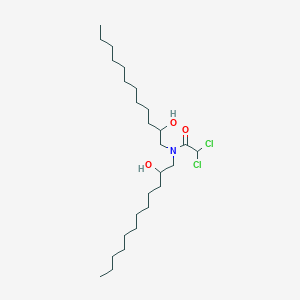
![Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate](/img/structure/B14515662.png)
